molecular formula C25H24N2O3 B11278450 3-[2-(4-ethylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4(3H)-one

3-[2-(4-ethylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11278450
M. Wt: 400.5 g/mol
InChI Key: MIWNNEVGCFAIFC-UHFFFAOYSA-N
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Description

3-[2-(4-Ethylphenoxy)ethyl]-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-ethylphenoxy)ethyl]-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an aldehyde or ketone to form the quinazolinone core.

    Etherification: The next step involves the etherification of the quinazolinone core with 4-ethylphenol and 4-methoxyphenol under basic conditions to introduce the ethylphenoxy and methoxyphenyl groups.

    Final Cyclization: The final step involves the cyclization of the intermediate product to form the desired 3,4-dihydroquinazolin-4-one structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Ethylphenoxy)ethyl]-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the phenyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl rings.

Scientific Research Applications

3-[2-(4-Ethylphenoxy)ethyl]-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(4-ethylphenoxy)ethyl]-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with receptor proteins to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Ethylphenoxy)ethyl]-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and its potential biological activities. The presence of both ethylphenoxy and methoxyphenyl groups in the quinazolinone core provides a unique structural framework that can interact with various biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

3-[2-(4-ethylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C25H24N2O3/c1-3-18-8-12-21(13-9-18)30-17-16-27-24(19-10-14-20(29-2)15-11-19)26-23-7-5-4-6-22(23)25(27)28/h4-15H,3,16-17H2,1-2H3

InChI Key

MIWNNEVGCFAIFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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